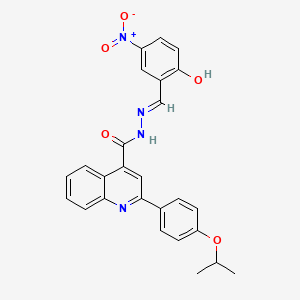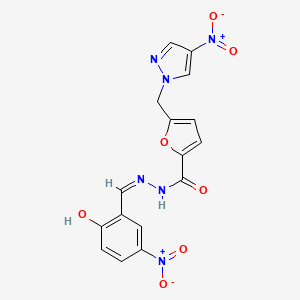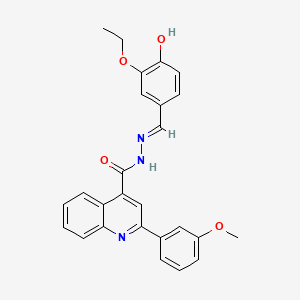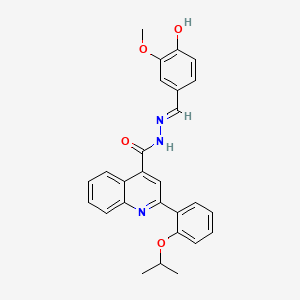![molecular formula C15H10BrClN2O4 B1190529 N'~5~-[(E)-1-(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE](/img/structure/B1190529.png)
N'~5~-[(E)-1-(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-1,3-benzodioxole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring fused with a carbohydrazide group, along with bromine, chlorine, and hydroxyl substituents on the benzylidene moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-1,3-benzodioxole-5-carbohydrazide typically involves the condensation reaction between 5-bromo-3-chloro-2-hydroxybenzaldehyde and 1,3-benzodioxole-5-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-1,3-benzodioxole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Halogen substituents (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new compounds with different functional groups replacing the halogens.
科学研究应用
N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-1,3-benzodioxole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid functions.
Cell Signaling Pathways: Affecting cellular signaling pathways that regulate various physiological functions.
相似化合物的比较
N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-1,3-benzodioxole-5-carbohydrazide can be compared with other similar compounds, such as:
- N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-2-phenylacetohydrazide
- N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-3-fluorobenzohydrazide
- N’-(5-bromo-3-chloro-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide
These compounds share similar structural features but differ in their substituents and specific chemical properties
属性
分子式 |
C15H10BrClN2O4 |
|---|---|
分子量 |
397.61g/mol |
IUPAC 名称 |
N-[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H10BrClN2O4/c16-10-3-9(14(20)11(17)5-10)6-18-19-15(21)8-1-2-12-13(4-8)23-7-22-12/h1-6,20H,7H2,(H,19,21)/b18-6+ |
InChI 键 |
KPGWLYWSQHXTJI-NGYBGAFCSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=C(C(=CC(=C3)Br)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-(5-Bromo-2-hydroxyphenyl)methylideneamino]-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/new.no-structure.jpg)
![3-[Amino(4-benzylpiperazin-1-yl)methylene]pentane-2,4-dione](/img/structure/B1190452.png)
![2-[(3,4-Dimethoxyanilino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B1190453.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]propanohydrazide](/img/structure/B1190457.png)

![4-bromo-N'-[4-(diethylamino)-2-hydroxybenzylidene]-1,5-dimethyl-1H-pyrazole-3-carbohydrazide](/img/structure/B1190467.png)


